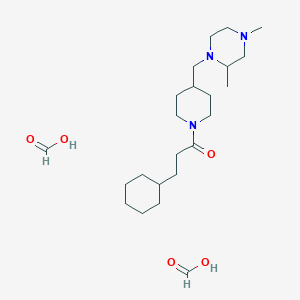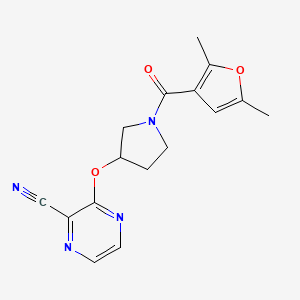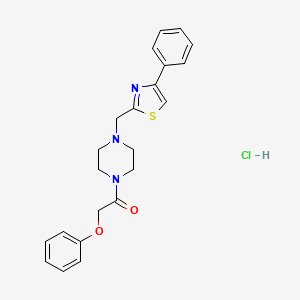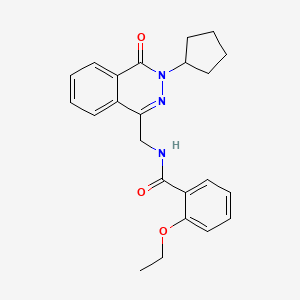![molecular formula C18H14N4O2S B2694187 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-30-3](/img/structure/B2694187.png)
6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole is a class of heterocyclic compound that has been studied for its potential pharmaceutical properties . The presence of a pyridinyl group and a methoxyphenyl group could potentially influence the biological activity of the compound.
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The addition of the pyridinyl and methoxyphenyl groups would likely occur in subsequent steps.Chemical Reactions Analysis
Imidazo[2,1-b]thiazole compounds can undergo a variety of chemical reactions, particularly those involving the functionalization of the imidazo[2,1-b]thiazole core . The presence of the pyridinyl and methoxyphenyl groups could influence the reactivity of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Research has focused on the synthesis of compounds that exhibit potential biological activities, such as antiulcer, antiprotozoal, anticancer, and anti-inflammatory effects. For instance, derivatives of imidazo[1,2-a]pyridines, which share a core structural similarity with 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, have been synthesized as potential antiulcer agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Similarly, novel dicationic imidazo[1,2-a]pyridines were synthesized and showed strong DNA affinities and in vitro and in vivo antiprotozoal activity, suggesting their potential as therapeutic agents (Ismail et al., 2004).
Anticancer Research
A study on the synthesis and cytotoxic activity of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed compounds with significant inhibitory effects against human cancer cell lines, such as HepG2 and MDA-MB-231, highlighting the potential for development as cancer therapeutics (Ding et al., 2012).
Anti-Tuberculosis Agents
The compound and its derivatives have also been evaluated for their potential as anti-tuberculosis agents. A study identified N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, marking a promising direction for further antitubercular drug development (Wu et al., 2016).
Materials Science Applications
The compound's derivatives have been explored for applications in materials science as well. For example, novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine and selenopheno[2,3-b]pyridazine, were synthesized and applied for dyeing polyester fabrics, demonstrating high efficiency and potential for use in sterile and biological active fabrics (Khalifa et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to have antimycobacterial properties
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell survival and growth. The downstream effects of this interaction would depend on the specific cellular context.
Result of Action
Similar compounds have shown inhibitory activity against various tumor cell lines . The specific effects of this compound would depend on its mode of action and the cellular context.
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-14-4-2-3-12(9-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-5-7-19-8-6-13/h2-11H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAXCLSQKYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)




![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)
![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)


![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)

